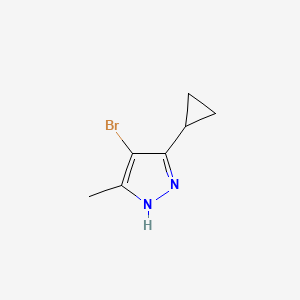

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUHUJYSLJXNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259590 | |

| Record name | 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-84-4 | |

| Record name | 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Intermediates

- Pyrazole derivatives substituted with cyclopropyl and methyl groups serve as precursors.

- Brominating agents such as phosphorus tribromide (PBr3), tribromo phosphite, or sodium bromide in presence of oxidizing agents are used for selective bromination.

- Solvents like acetonitrile and ethanol are commonly employed.

- Reaction conditions include stirring, reflux, and heat treatment to optimize yield and purity.

Bromination of Pyrazole Intermediates

A key step in the preparation is the bromination of the pyrazole ring at the 4-position. According to patent CN111072630A, the method involves:

- Reacting a pyrazole intermediate with a brominating agent such as phosphorus tribromide or tribromo phosphite.

- The reaction is conducted in an organic solvent like acetonitrile under stirring and reflux conditions.

- The temperature and reaction time are controlled to favor monobromination at the 4-position, avoiding polybromination or degradation.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

This method provides a bromopyrazole intermediate with high selectivity and yield.

Introduction of Cyclopropyl and Methyl Groups

- The cyclopropyl substituent at the 3-position is typically introduced via cyclopropyl-containing precursors during pyrazole ring formation or by substitution reactions on pyrazole intermediates.

- The methyl group at the 5-position can be introduced by methylation reagents or by using methyl-substituted starting materials.

- Ring formation reactions and alkylation steps are performed under controlled conditions, often involving base catalysis and heat treatment.

Purification and Isolation

- After synthesis, the crude product is purified by distillation, recrystallization, or chromatographic methods.

- Neutralization and filtration steps are employed to remove residual reagents and byproducts.

- The final compound is obtained as a solid with defined purity, confirmed by spectroscopic and analytical techniques.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Pyrazole ring formation | Cyclopropyl precursors, methyl reagents | Build substituted pyrazole core | Base catalysis, controlled temperature |

| Bromination | Phosphorus tribromide, tribromo phosphite | Selective bromination at C-4 | Reflux in acetonitrile, stirring |

| Alkylation (if needed) | Methylation reagents (e.g., methyl iodide) | Methyl group introduction | Base catalysis, heat treatment |

| Purification | Filtration, distillation, recrystallization | Remove impurities | Neutralization with sodium bicarbonate |

Research Findings and Optimization

- Selective bromination is critical; excess brominating agent or prolonged reaction leads to overbromination or degradation.

- Use of mild brominating agents and controlled reflux enhances yield and selectivity.

- Solvent choice affects reaction rate and product purity; acetonitrile is preferred for bromination steps.

- Incorporation of cyclopropyl and methyl groups during pyrazole ring synthesis improves overall efficiency by reducing the number of steps.

- Heat treatment and stirring parameters are optimized to balance reaction completion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

Substitution: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation: Pyrazole oxides are formed.

Reduction: Dehalogenated pyrazoles are obtained.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H9BrN2

- Molecular Weight : 201.06 g/mol

- Structural Features : The compound features a bromine atom at the 4-position, a cyclopropyl group at the 5-position, and a methyl group at the 3-position of the pyrazole ring. These substituents contribute to its unique reactivity and biological activity.

Medicinal Chemistry

4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole has been investigated for its pharmacological properties, particularly as a potential inhibitor of various enzymes and receptors.

- Enzyme Inhibition : This compound shows promise as an enzyme inhibitor, particularly in modulating metabolic pathways. It has been noted for its ability to inhibit oxidative phosphorylation, impacting ATP production within cells.

- Antiparasitic Activity : Research indicates that structural modifications can enhance its activity against malaria parasites. Compounds with similar structures have demonstrated efficacy against Plasmodium falciparum, suggesting that this compound may also possess significant antiparasitic properties .

Agrochemicals

The compound's unique structure makes it a candidate for developing agrochemicals. Its ability to modulate biological activity can be harnessed in creating effective pesticides or herbicides.

Organic Synthesis

As a versatile building block, this compound is utilized in synthesizing more complex molecules. It serves as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties .

Recent studies have highlighted several biological activities associated with this compound:

Enzyme Interaction

A study focusing on pyrazole derivatives revealed that specific substituents could significantly alter enzyme inhibition potency. The introduction of bromine and cyclopropyl groups was found to enhance binding affinity and metabolic stability against target enzymes.

Antimicrobial Properties

Similar pyrazole derivatives have shown antimicrobial activity, indicating that this compound may also exhibit such properties. This opens avenues for further research into its potential as an antimicrobial agent .

Case Study 1: Enzyme Interaction

Research demonstrated that structural modifications in pyrazoles could enhance their interaction with PfATP4, a sodium pump in malaria parasites. The incorporation of specific substituents led to improved binding affinity and metabolic stability, emphasizing the importance of structural diversity in drug design .

Case Study 2: Antiparasitic Optimization

Further optimization studies indicated that balancing lipophilicity and hydrophilicity is crucial for maintaining antiparasitic activity while improving solubility. Modifications aimed at increasing lipophilicity resulted in enhanced potency against Plasmodium falciparum while maintaining favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The presence of the bromine atom and the cyclopropyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

The positions of substituents on the pyrazole ring significantly influence physicochemical and biological properties. For example:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole | 1637774-78-7 | Br (4), C₃H₅ (5), CH₃ (3) | C₇H₉BrN₂·HCl | 0.96 | Cyclopropyl at position 5 vs. 3; HCl salt form |

| 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole | 60061-69-0 | Br (4), i-Pr (3), CH₃ (5) | C₇H₁₁BrN₂ | 0.90 | Isopropyl (bulkier) vs. cyclopropyl |

Halogen-Substituted Analogs

Halogen substitution (Br vs. Cl) affects electronic properties and bioactivity:

Functional Group Variations

Amino-Substituted Derivatives

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (CAS 1820706-62-4) introduces an amine group at position 5 and a phenyl ring at position 1.

Fluorinated and Bulky Substituents

- 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole (CAS 82633-52-1): The heptafluoropropyl group introduces extreme hydrophobicity and electron-withdrawing effects, contrasting with the cyclopropyl group’s moderate steric demand. Such compounds may exhibit enhanced metabolic stability but reduced solubility .

Ester Derivatives

Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate (Sigma-Aldrich) demonstrates how carboxylate esters expand utility in synthesis. The ester group enables further functionalization (e.g., hydrolysis to carboxylic acids), a feature absent in the target compound .

Biological Activity

4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has been studied for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and a methyl group at the 5-position of the pyrazole ring. This unique substitution pattern contributes to its biological activity and reactivity.

| Feature | Description |

|---|---|

| Chemical Formula | C₈H₈BrN₂ |

| Molecular Weight | 214.07 g/mol |

| Structure | Chemical Structure |

Similar compounds in the pyrazole class have demonstrated various mechanisms of action, primarily through enzyme inhibition and modulation of biochemical pathways:

- Inhibition of Succinate Dehydrogenase : Related compounds have been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain. This inhibition can disrupt cellular energy production, potentially leading to apoptosis in cancer cells.

- Interaction with D-Amino Acid Oxidase (DAO) : The compound may influence oxidative stress by inhibiting DAO, which is responsible for the oxidative deamination of D-amino acids.

- Modulation of Gene Expression : It has been observed that pyrazole derivatives can interact with transcription factors, affecting gene expression related to metabolism and cell growth .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. For instance, modifications of pyrazole derivatives have shown effectiveness against E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Pyrazole derivatives have been documented to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses .

- Potential Anticancer Properties : The ability to induce apoptosis through metabolic disruption positions this compound as a candidate for further investigation in cancer therapy.

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

-

Study on Enzyme Inhibition :

- A series of pyrazole derivatives were synthesized and tested for their ability to inhibit SDH. Compounds exhibiting strong inhibition were linked to reduced cell viability in cancer cell lines.

- Antimicrobial Testing :

- Anti-inflammatory Research :

Q & A

Q. What are the established synthetic routes for 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole, and how can purity be optimized?

The synthesis typically involves cyclocondensation of hydrazines with β-diketones followed by bromination using reagents like N-bromosuccinimide (NBS). Key steps include:

- Cyclocondensation: Hydrazine hydrate reacts with a β-diketone precursor in ethanol under reflux (65-75% yield) .

- Bromination: NBS in DMF at 0°C introduces the bromine substituent (80% yield) .

- Purity optimization: Recrystallization (ethanol/water) and column chromatography (hexane/ethyl acetate) are critical. Monitor purity via TLC and HPLC (≥95%) .

Table 1: Example Reaction Conditions for Analogous Pyrazole Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65-75% | |

| Bromination | NBS, DMF, 0°C | 80% |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- ¹H/¹³C NMR : Cyclopropyl protons appear at δ 1.2–1.5 ppm; bromine deshields adjacent carbons (δ 120–130 ppm for C-Br) .

- IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-Br vibration (500–600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 245 (calculated for C₈H₁₀BrN₂) .

Advanced Questions

Q. How can conflicting crystallographic data on pyrazole derivatives be resolved to determine accurate molecular conformations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.